molecular formula C10H13NO6 B1422704 Pentanedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester CAS No. 1511700-07-4

Pentanedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester

Cat. No. B1422704
M. Wt: 243.21 g/mol
InChI Key: VGVQMVBXFLYTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Pentanedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester” is a chemical compound with the molecular formula C10H13NO6. It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidine Derivatives : Pentanedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester is used in the synthesis of dimethyl 2-(methoxymethylene) pentanedioates. This synthesis involves a Michael addition process, leading to the creation of pyrimidine derivatives with potential biological activities. Such derivatives are analogues of pyrido[2,3-d]pyrimidines (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

  • Enantioselective Synthesis of Receptor Antagonists : The compound has been employed in the enantioselective synthesis of potent 5-oxo-ETE receptor antagonists. This involves the creation of 3-(S)-methyl-pentanedioic acid monomethyl ester with a high level of enantiomeric purity, crucial for pharmaceutical applications (Reddy, Ye, Chourey, Gravel, Powell, & Rokach, 2015).

  • Multigram Asymmetric Synthesis : This chemical is also integral in the multigram asymmetric synthesis of chiral tetraazamacrocycles. These macrocycles are useful for manufacturing magnetic resonance imaging (MRI) agents, demonstrating its application in diagnostic imaging (Levy et al., 2009).

Biological and Medicinal Research

  • Investigation of Fungal Metabolites : It has been involved in the study of fungal metabolites. Specifically, the compound is used in the isolation and structural elucidation of new natural products from marine fungi, contributing to our understanding of bioactive compounds in marine organisms (Abdel-Lateff et al., 2002).

  • Synthesis of Pyrrole Alkaloids : The compound is used in the synthesis of new minor pyrrole alkaloids from plants like Lycium chinense. These alkaloids have potential applications in pharmaceuticals, highlighting the compound's role in the development of new drugs (Youn et al., 2016).

  • Antiviral Activity Studies : It has been used in the synthesis of novel compounds showing potent antiviral activity. For example, a study synthesized a compound inhibiting human rhinovirus 3C protease, demonstrating its utility in antiviral drug development (Patick et al., 2005).

Industrial and Material Science Applications

  • Catalysis Research : The compound finds applications in catalysis research, such as in the dimerization of methyl acrylate to produce 2-methylene-pentanedioic acid dimethyl ester. This highlights its role in chemical industry processes (Su, Mcleod, & Verkade, 2003).

  • Polymer Synthesis : It is also involved in the synthesis of novel polymers. For instance, the compound has been used in the development of soluble polystyrenes functionalized by tri-n-butyltin carboxylates, demonstrating its significance in advanced material synthesis (Dalil et al., 2000).

properties

IUPAC Name

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6/c1-16-9(14)3-2-4-10(15)17-11-7(12)5-6-8(11)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVQMVBXFLYTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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